molecular formula C10H15N B13178422 2-{Spiro[2.5]octan-6-yl}acetonitrile

2-{Spiro[2.5]octan-6-yl}acetonitrile

Cat. No.: B13178422
M. Wt: 149.23 g/mol
InChI Key: HLJFRPQUNVCRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Chemistry: Significance of Spirocyclic Systems

Spirocyclic systems are of considerable interest due to their unique three-dimensional structures, which are found in numerous natural products and pharmacologically active compounds. researchgate.net The rigid nature of the spirocyclic framework allows for precise spatial orientation of functional groups, a feature that is highly valuable in drug design and materials science. researchgate.netspirochem.com

The study of spiro compounds dates back to the early 20th century. The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. handwiki.org The term "spiro" denotes the two rings sharing a common spiroatom. handwiki.org Early work focused on the synthesis and characterization of simple carbocyclic spiranes. Over the years, the field has expanded significantly to include complex heterocyclic systems and the exploration of their unique stereochemical properties. wikipedia.orgwikiwand.comresearchgate.net The development of new synthetic methodologies has been crucial in accessing a wide variety of spirocyclic structures with high levels of control over their stereochemistry. researchgate.net

The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring joined by a common quaternary carbon atom. nih.govnist.gov This arrangement imparts significant conformational rigidity. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. Substituents on the cyclohexane ring can exist in either axial or equatorial positions, and the energy barrier for ring inversion can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. doi.org

A key stereochemical feature of many spiro compounds is the potential for axial chirality, even in the absence of traditional chiral centers. wikipedia.orgwikiwand.comhandwiki.org This arises when the two rings are non-identical and appropriately substituted, leading to non-superimposable mirror images. The stereochemistry of spiro[2.5]octane derivatives has been investigated, revealing how the rigid cyclopropane ring influences the conformation of the cyclohexane ring and the stereochemical outcome of reactions. researchgate.net The analysis of coupling constants and chemical shifts in NMR spectra is a powerful tool for determining the preferred conformations and relative configurations of these systems. nih.gov

Conformational and Stereochemical Features of Spirocycles
FeatureDescriptionRelevance to Spiro[2.5]octane
SpiroatomA single atom common to two rings. In spiro[2.5]octane, this is a quaternary carbon. wikipedia.orgActs as a rigid pivot point, defining the overall molecular architecture.
Conformational RigidityThe fusion of rings restricts bond rotation, leading to a more defined three-dimensional structure.The cyclopropane ring locks the adjacent carbon of the cyclohexane ring, influencing its chair conformation. researchgate.net
Axial ChiralityChirality arising from a non-planar structure, where substituents are arranged about an axis of chirality. wikiwand.comCan be exhibited by substituted spiro[2.5]octane derivatives, making them targets in asymmetric synthesis.

The nitrile or cyano group (-C≡N) is an exceptionally versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond allow for a wide array of chemical transformations. ebsco.comfiveable.me Nitriles are often considered "disguised" carboxylic acids, as they can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, imparting weak basicity. allen.in This dual reactivity is harnessed in numerous synthetic operations.

Key Transformations of the Nitrile Group
Reaction TypeReagentsProduct Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid fiveable.me
ReductionLiAlH₄ or H₂, Raney NiPrimary Amine fiveable.me
Addition of Grignard Reagents1. RMgX; 2. H₃O⁺Ketone fiveable.me
Cycloaddition ReactionsDienes, Azides, etc.Heterocycles nih.govresearchgate.net

Nitriles serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. allen.in They participate in C-H bond functionalization, cycloadditions, and cascade reactions, enabling the construction of complex molecular architectures. nih.gov

Overview of 2-{Spiro[2.5]octan-6-yl}acetonitrile as a Representative Spirocyclic Nitrile

This compound embodies the structural and chemical characteristics discussed above. It features a spiro[2.5]octane core with an acetonitrile (B52724) moiety attached at the 6-position of the cyclohexane ring. This specific arrangement dictates its physical and chemical properties.

The structure of this compound presents several key features. The spirocyclic core, with its fused cyclopropane and cyclohexane rings, creates a bulky and conformationally restricted framework. The acetonitrile group (-CH₂CN) is attached to a stereocenter on the cyclohexane ring.

The orientation of the acetonitrile group can be either axial or equatorial relative to the plane of the cyclohexane ring. The preferred conformation will be determined by steric interactions with the rest of the spirocyclic system. The presence of the rigid cyclopropane ring can influence this conformational preference. The linear geometry of the cyano group extends away from the bulky spiro core, making it accessible for chemical reactions. ebsco.com

While research specifically detailing this compound is not extensively documented in readily accessible literature, a significant body of work exists on the synthesis and reactivity of various spiro[2.5]octane derivatives. This foundational research provides a basis for understanding the chemistry of the target molecule.

For instance, synthetic routes to spiro[2.5]octane-5,7-dione, a key intermediate for pharmaceutical compounds, have been developed, sometimes starting from precursors like (1-cyanomethyl-cyclopropyl)-acetonitrile. google.comgoogle.com Other research has focused on the stereoselective synthesis of chiral spiro[2.5]octanones through methods like methylenation of cyclohexanones. researchgate.net Furthermore, efficient, metal-free, one-pot syntheses of spiro[2.5]octa-4,7-dien-6-ones have been achieved through conjugate addition reactions. rsc.orgresearchgate.net These studies highlight the methodologies available for constructing the spiro[2.5]octane core and manipulating its functionality, providing a framework for the potential synthesis and derivatization of this compound.

Strategic Importance in Advanced Chemical Synthesis

The strategic importance of a molecule like this compound in advanced chemical synthesis lies in its potential as a sophisticated building block. The spiro[2.5]octane skeleton provides a rigid, three-dimensional core that can be used to construct complex molecular architectures. The acetonitrile moiety, attached to the six-membered ring, offers a reactive site for further chemical modifications.

While specific applications for this compound are not widely reported, the utility of the spiro[2.5]octane core is evident in the synthesis of compounds like spiro[2.5]octane-5,7-dione, which serves as an important intermediate in the production of pharmaceutically active ingredients. google.comgoogle.com The synthesis of such spirocycles has been the subject of considerable research, with various methods developed to construct this unique ring system efficiently. researchgate.netrsc.orgresearchgate.net

The presence of the nitrile group suggests that this compound could be a precursor to a variety of other functionalized spiro[2.5]octane derivatives. For instance, reduction of the nitrile would yield the corresponding amine, a common functional group in many bioactive molecules. Hydrolysis would lead to a carboxylic acid, which could be used in amide bond formation or other derivatizations.

Data on Related Spiro[2.5]octane Derivatives

To provide context for the potential properties of this compound, the following table summarizes information on some related, more well-documented spiro[2.5]octane compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Spiro[2.5]octane185-65-9C₈H₁₄110.20The parent hydrocarbon core. nih.gov
Spiro[2.5]octan-6-one15811-21-9C₈H₁₂O124.18A ketone derivative, a potential precursor.
Spiro[2.5]octan-6-ylmethanol849671-56-3C₉H₁₆O140.22An alcohol derivative. bldpharm.comcymitquimica.com
Spiro[2.5]octane-5,7-dioneNot availableC₈H₁₀O₂138.16A dione (B5365651) with importance in pharmaceutical synthesis. google.comresearchgate.net
2-Methylspiro[2.5]octane-1,1-dicarbonitrileNot availableC₁₁H₁₄N₂174.24A dinitrile derivative. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylacetonitrile

InChI

InChI=1S/C10H15N/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-7H2

InChI Key

HLJFRPQUNVCRDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC#N)CC2

Origin of Product

United States

Synthetic Methodologies for 2 Spiro 2.5 Octan 6 Yl Acetonitrile and Its Precursors

Construction of the Spiro[2.5]octane Ring System

The formation of the spiro[2.5]octane skeleton is a critical step that can be achieved through various organic reactions. These methods primarily focus on either the formation of the cyclopropane (B1198618) ring onto a pre-existing cyclohexane (B81311) or the construction of the cyclohexane ring onto a cyclopropane-containing starting material.

Cyclopropane Annulation Strategies

Cyclopropanation reactions are a cornerstone in the synthesis of the spiro[2.5]octane system, involving the addition of a one-carbon unit to a double bond on a cyclohexane precursor.

The reaction of alkenes with diazo compounds, often catalyzed by transition metals, is a widely used method for cyclopropane formation. researchgate.netyoutube.comclockss.orgdoi.org For the synthesis of a spiro[2.5]octane system, a cyclohexene (B86901) derivative can be treated with a diazo compound, such as diazomethane (B1218177) or ethyl diazoacetate, in the presence of a catalyst like copper or rhodium complexes. This reaction proceeds through the formation of a metallocarbene intermediate which then adds to the double bond of the cyclohexene ring to yield the spiro[2.5]octane structure. The choice of catalyst and diazo reagent can influence the stereoselectivity of the reaction.

Sulfonium (B1226848) ylides are effective reagents for the cyclopropanation of electron-deficient alkenes. The Corey-Chaykovsky reaction, which employs dimethylsulfoxonium methylide, is a prominent example. In the context of spiro[2.5]octane synthesis, an α,β-unsaturated ketone on a cyclohexane ring can react with a sulfonium ylide. The ylide undergoes a conjugate addition to the double bond, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring, resulting in a spiro[2.5]octanone derivative. This method is particularly useful for creating spirocycles with adjacent functional groups.

The Simmons-Smith reaction provides a reliable method for the cyclopropanation of alkenes. researchgate.netgoogle.com This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene in a concerted fashion. To synthesize a spiro[2.5]octane, a cyclohexene derivative is subjected to Simmons-Smith conditions. A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity and substrate scope. google.com

Cyclopropanation Method Reagents Key Features
Diazo Compound MediatedDiazoalkane (e.g., CH₂N₂), Transition Metal Catalyst (e.g., Cu, Rh)Formation of a metallocarbene intermediate; catalyst choice influences stereoselectivity.
Sulfonium Ylide BasedDimethylsulfoxonium methylideEffective for α,β-unsaturated carbonyl compounds; proceeds via conjugate addition and intramolecular cyclization.
Simmons-Smith ReactionDiiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)Stereospecific; proceeds via an organozinc carbenoid.

Cyclohexane Ring Formation in Spiro[2.5]octane Scaffolds

An alternative approach to the spiro[2.5]octane framework involves the construction of the six-membered ring onto a pre-existing cyclopropane-containing molecule.

A notable precursor for various spiro[2.5]octane derivatives is spiro[2.5]octane-5,7-dione. Its synthesis can be accomplished through a sequence of Michael and Claisen condensation reactions. google.compatentcut.com This strategy often starts with a cyclopropyl-containing Michael acceptor. For instance, the reaction of a cyclopropylidene-containing ester with a 1,3-dicarbonyl compound, such as diethyl malonate, in the presence of a base can initiate a Michael addition. The resulting intermediate can then undergo an intramolecular Claisen condensation to form the 1,3-dione system within the newly formed cyclohexane ring, yielding a spiro[2.5]octane-dione derivative. Subsequent hydrolysis and decarboxylation can provide the desired spiro[2.5]octane-5,7-dione.

Reaction Reactants Product
Michael AdditionCyclopropylidene-containing ester, Diethyl malonateAdduct for subsequent cyclization
Intramolecular Claisen CondensationMichael adductSpiro[2.5]octane-4,6-dicarboxylate
Hydrolysis and DecarboxylationSpiro[2.5]octane-4,6-dicarboxylateSpiro[2.5]octane-5,7-dione
Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful means to construct the spiro[2.5]octane framework. One notable approach involves the Dieckmann condensation of a suitably substituted cyclopropyl (B3062369) diester. For instance, a diester such as diethyl 1,1-bis(cyanomethyl)cyclopropane could, in principle, undergo an intramolecular Thorpe-Ziegler reaction to yield a β-ketonitrile, which could be further elaborated.

A more extensively documented route in patent literature involves the cyclization of (1-carboxymethyl-cyclopropyl)-acetic acid. google.com This diacid, often generated from the hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile, undergoes cyclization in the presence of a dehydrating agent like acetic anhydride (B1165640) to form 6-oxa-spiro[2.5]octane-5,7-dione. google.comgoogle.com This anhydride can then be converted into spiro[2.5]octane-5,7-dione, a key intermediate that can be functionalized to introduce the required acetonitrile (B52724) side chain. google.com

The general scheme for this process is outlined below:

Starting MaterialReagents and ConditionsIntermediateProduct
(1-cyanomethyl-cyclopropyl)-acetonitrile1. Aqueous base (e.g., KOH), reflux2. Acidification(1-carboxymethyl-cyclopropyl)-acetic acid6-oxa-spiro[2.5]octane-5,7-dione
6-oxa-spiro[2.5]octane-5,7-dioneFurther synthetic steps-Spiro[2.5]octane-5,7-dione
Diels-Alder Cycloadditions in Spiro Systems

The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, provides a strategic approach to the cyclohexane portion of the spiro[2.5]octane system. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. wikipedia.org To construct a spiro[2.5]octane derivative, a dienophile containing a cyclopropane ring, such as methylenecyclopropane (B1220202) or a related activated alkene, could be reacted with a suitable diene.

Alternatively, an intramolecular Diels-Alder (IMDA) reaction can be employed. A substrate containing both a diene and a dienophile tethered by a cyclopropane-containing linker could be designed to undergo cyclization upon heating or Lewis acid catalysis. While specific examples for the direct synthesis of the 2-{Spiro[2.5]octan-6-yl}acetonitrile precursor via this method are not prevalent, the IMDA reaction of systems like 1-oxaspiro[2.5]octa-5,7-dien-4-ones demonstrates the feasibility of forming complex spirocyclic systems through this pathway. researchgate.net The stereochemical outcome of the Diels-Alder reaction is highly predictable, making it an attractive method for controlling the relative stereochemistry of substituents on the cyclohexane ring. rsc.orgrsc.org

Introduction of the Acetonitrile Moiety

Once the spiro[2.5]octane core is established, the next critical phase is the introduction of the acetonitrile group at the C6 position.

Alkylation of Spiro[2.5]octane Derivatives with Cyano-containing Reagents

Direct alkylation of a suitable spiro[2.5]octane precursor with a cyano-containing electrophile is a straightforward approach. For example, the enolate of spiro[2.5]octan-6-one, generated by treatment with a strong base such as lithium diisopropylamide (LDA), could be reacted with an electrophilic cyanomethylating agent like bromoacetonitrile (B46782) or chloroacetonitrile.

SubstrateReagent 1Reagent 2Product
Spiro[2.5]octan-6-oneStrong base (e.g., LDA)Bromoacetonitrile2-(6-Oxospiro[2.5]octan-5-yl)acetonitrile

The resulting α-cyano ketone could then be subjected to reduction of the ketone, for instance, via a Wolff-Kishner or Clemmensen reduction, to afford the target compound, this compound.

Ritter-type Reactions Involving Spiro[2.5]octane Alkenes/Alcohols and Acetonitrile

The Ritter reaction provides a method for the formation of N-alkyl amides from either an alcohol or an alkene under strong acidic conditions with a nitrile. wikipedia.orgorganic-chemistry.org A plausible precursor for this reaction would be spiro[2.5]octan-6-ol or a spiro[2.5]oct-5-ene. In the presence of a strong acid, such as sulfuric acid, the alcohol would protonate and leave as water, or the alkene would be protonated, to generate a carbocation at the C6 position. This carbocation would then be trapped by acetonitrile to form a nitrilium ion intermediate. Subsequent hydrolysis during aqueous workup would yield 2-{N-(spiro[2.5]octan-6-yl)}acetamide. wikipedia.org

The resulting amide can then be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA), to furnish the desired this compound.

Functional Group Interconversions from Carboxylic Acids or Esters (e.g., from 2-{Spiro[2.5]octan-6-yl}acetic acid)

A reliable and common method for the synthesis of nitriles is through the functional group interconversion of carboxylic acids or their derivatives. The precursor, 2-{Spiro[2.5]octan-6-yl}acetic acid, could be synthesized through various routes, including the malonic ester synthesis starting from 6-bromospiro[2.5]octane.

Once the carboxylic acid is obtained, it can be converted to the primary amide, 2-{Spiro[2.5]octan-6-yl}acetamide, by first converting the acid to an acid chloride (e.g., with thionyl chloride) followed by reaction with ammonia. The subsequent dehydration of this primary amide, as described in the previous section, would yield the target nitrile.

A summary of common dehydration reagents for the conversion of primary amides to nitriles is presented below:

ReagentTypical Conditions
Phosphorus pentoxide (P₂O₅)Heating, neat or in an inert solvent
Thionyl chloride (SOCl₂)Reflux, often with a base like pyridine (B92270)
Phosphoryl chloride (POCl₃)Heating, often with a base like pyridine
Trifluoroacetic anhydride (TFAA)Mild conditions, often with a base like pyridine or triethylamine

Advanced Synthetic Approaches to Spiro[2.5]octane Nitriles

Modern organic synthesis has seen the development of cascade reactions and other advanced strategies that can construct complex molecular architectures in a highly efficient manner. For the synthesis of functionalized spiro[2.5]octanes, a 1,6-conjugate addition-induced dearomatization of para-quinone methides has been shown to be an effective method for producing spiro[2.5]octa-4,7-dien-6-ones. rsc.orgresearchgate.net This approach allows for the rapid construction of the spirocyclic core with multiple quaternary centers. The resulting dienone could then be selectively reduced and functionalized to introduce the acetonitrile moiety.

Furthermore, radical-based methods offer alternative pathways. For instance, a radical cyclization could potentially be designed to form the spiro[2.5]octane system. The continuous development of novel synthetic methodologies promises more efficient and elegant routes to complex spirocyclic compounds like this compound in the future.

Catalytic Strategies

Catalytic methods offer elegant and efficient pathways to complex molecular architectures like spirocycles by lowering the activation energy of key bond-forming events. These strategies are central to modern organic synthesis due to their high selectivity and atom economy.

Palladium catalysis is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. While direct examples for the spiro[2.5]octane nitrile are scarce, analogous palladium-catalyzed reactions for the synthesis of spirocyclic lactams provide a strong conceptual framework. A notable example is the diastereoselective arylative carbocyclization of allenes linked to pro-nucleophiles with aryl halides. nih.govacs.org This Pd(0)-catalyzed cascade reaction creates two new carbon-carbon bonds and a new heterocyclic ring in an operationally simple procedure, yielding spirocyclic lactams in good yields. nih.gov

Another sophisticated approach involves a palladium-catalyzed cascade featuring a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. nih.gov This method efficiently assembles spirocyclic pyrrolines from γ,δ-unsaturated oxime esters and a C2 insertion unit, demonstrating the power of palladium catalysis in orchestrating complex transformations to build spiro frameworks. nih.gov The regioselectivity is controlled by the insertion of a synthon into a spiro-palladacycle intermediate formed via δ-C–H activation. nih.gov Such strategies, if adapted to suitable acyclic precursors, could foreseeably be applied to the construction of the spiro[2.5]octane system.

Table 1: Examples of Palladium-Catalyzed Spirocyclization Reactions (by Analogy)

Reaction Type Catalyst/Ligand Key Transformation Product Type Ref.
Arylative Allene Carbocyclization Pd₂(dba)₃ / dppe Allene carbocyclization with aryl halide Spirocyclic lactam nih.govacs.org
Narasaka–Heck/C–H Activation Cascade Pd(OAc)₂ Sequential cyclization, C-H activation, and annulation Spirocyclic pyrroline nih.gov

Copper-mediated oxidative coupling reactions have emerged as a valuable method for the synthesis of nitrogen-containing heterocycles. whiterose.ac.ukwhiterose.ac.uk These reactions typically use a Cu(II) salt, such as copper(II) acetate, as an oxidant to facilitate intramolecular cyclizations. whiterose.ac.ukwhiterose.ac.uk For instance, the synthesis of oxindole (B195798) scaffolds has been successfully demonstrated through a copper(II)-mediated oxidative coupling of anilide derivatives. whiterose.ac.ukwhiterose.ac.uk

This methodology can be extended to form more complex structures, including spirooxindoles, which are core components of many alkaloid natural products. whiterose.ac.uk The mechanism involves the generation of a radical intermediate, which then undergoes cyclization. While these examples focus on N-heterocycles, the underlying principle of copper-mediated intramolecular C-C or C-H bond functionalization is broadly applicable and could be envisioned for the closure of the carbocyclic ring in a spiro[2.5]octane precursor. The reaction conditions, often involving polar solvents at elevated temperatures, can be tuned to optimize the formation of the desired spirocyclic product. acs.org

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are powerful and environmentally benign oxidants widely used in organic synthesis. nih.govdovepress.com They are particularly effective in promoting oxidative spirocyclization reactions under metal-free conditions. dovepress.com These reagents facilitate the dearomatizing cyclization of phenol (B47542) and aniline (B41778) derivatives to form spirocyclic dienones and lactams. beilstein-journals.orgnih.gov

For example, PIFA-mediated synthesis of spirooxindoles from anilide derivatives proceeds via a cascade involving a metal-free oxidative C(sp²)–C(sp³) bond formation followed by spirocyclization. dovepress.com Similarly, iodoarene catalysts can be used in smaller quantities with a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA) to generate the active iodine(III) species in situ. beilstein-journals.orgnih.gov This catalytic approach has been successfully applied to the spirocyclization of functionalized amides to yield spirocyclic systems in high yields. beilstein-journals.orgnih.gov The versatility and mild reaction conditions associated with hypervalent iodine reagents make them attractive candidates for constructing the spiro[2.5]octane framework from suitably substituted precursors. beilstein-journals.org

Table 2: Spirocyclization Reactions Using Hypervalent Iodine Reagents

Reagent/Catalyst Substrate Type Product Type Key Features Ref.
PIDA / KBr Carboxylic acids Aryl lactones Metal-free oxidation dovepress.com
PIFA Anilide derivatives Spirooxindoles Metal-free cascade oxidation dovepress.com
Iodotoluene (catalyst) / mCPBA Functionalized amides N-fused spirocyclic systems First iodoarene-catalyzed C-N bond formation beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs) for Spirocyclic Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and convergence. researchgate.net They offer a rapid route to molecular complexity and are well-suited for the construction of diverse compound libraries, including those based on spirocyclic scaffolds. researchgate.net

The synthesis of spiro heterocycles has been a particularly fruitful area for the application of MCRs. rsc.org For example, isonitrile-based MCRs are known to produce a wide variety of spiro compounds. researchgate.net Another strategy involves a Prins-type cyclization of a cyclic ketone, a homoallylic alcohol, and a sulfonic acid to generate spirocyclic tetrahydropyrans in good yields. nih.gov The use of microwave irradiation can further accelerate these reactions and improve yields, aligning with the principles of green chemistry. rsc.org The development of an MCR to assemble the spiro[2.5]octane system would involve the careful selection of three or more components that could react sequentially to form the cyclopropane and cyclohexane rings around a central quaternary carbon.

Photochemical and Electrochemical Methods in Spiro[2.5]octane Synthesis

Photochemistry and electrochemistry provide unique, energy-efficient, and often green alternatives to traditional thermal reactions. These methods allow for the generation of highly reactive intermediates under mild conditions, enabling transformations that are otherwise difficult to achieve. spirochem.comnih.gov

Photoredox catalysis, in particular, has become a cornerstone of modern synthesis, harnessing visible light to drive chemical reactions. spirochem.com It can be used for fragment couplings and late-stage functionalization, offering powerful strategies for exploring chemical space. spirochem.com While specific photochemical routes to the spiro[2.5]octane core are not prominent, [2+2] cycloadditions are a classic photochemical method for forming four-membered rings and illustrate the potential of light-induced reactions in ring construction. nih.gov

Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as the ultimate "traceless" reagent. A sustainable and environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones. rsc.org This process uses green solvents like acetone (B3395972) and water, avoiding the stoichiometric chemical oxidants required in classical approaches. The robustness of this method allows for the functionalization of various cyclic β-keto esters, and it is scalable using a continuous flow approach. rsc.org This electrochemical spirocyclization represents a cutting-edge, green approach that could be adapted for the synthesis of spiro[2.5]octane precursors.

Green Chemistry Approaches to Spiro[2.5]octane Nitrile Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjetir.org This philosophy can be applied to the synthesis of this compound through several avenues, including the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. nih.gov

One powerful green strategy combines MCRs with microwave assistance and the use of ionic liquids as catalysts. nih.gov A Knoevenagel/Michael/cyclization domino reaction has been developed for the synthesis of spiro compounds using ethanol (B145695) as a solvent and 1-methylimidazolium (B8483265) chloride as a catalyst, achieving good yields under microwave irradiation. nih.gov

Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity and operates under environmentally benign conditions. nih.gov For the final step in synthesizing the target molecule, or for modifying a precursor, biocatalytic methods could be highly advantageous. For instance, the selective hydrolysis of nitrile compounds by nitrile hydratase enzymes is a well-established green industrial process used in the synthesis of amides like acrylamide (B121943) and nicotinamide. researchgate.net A reverse application or a related enzymatic process could potentially be developed for the introduction or modification of the nitrile group on the spiro[2.5]octane scaffold.

Reaction Chemistry and Chemical Transformations of 2 Spiro 2.5 Octan 6 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 2-{Spiro[2.5]octan-6-yl}acetonitrile serves as a versatile hub for chemical reactions. It can undergo hydrolysis, reduction, and various addition reactions, providing pathways to a variety of other functional groups.

The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into its corresponding carboxylic acid, 2-{Spiro[2.5]octan-6-yl}acetic acid, or its derivatives like amides. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide, the hydroxide ion attacks the electrophilic nitrile carbon. This is followed by protonation to yield an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which upon acidic workup, gives the final carboxylic acid product. A patent for the synthesis of spiro[2.5]octane-5-carboxylic acid describes a similar hydrolysis of spirao[2.5]oct-5-nitrile via reflux in an alkaline solution google.com.

Table 1: Conditions for Nitrile Hydrolysis

Catalyst Reagents Product
Base 1. NaOH (aq), Reflux2. H₃O⁺ 2-{Spiro[2.5]octan-6-yl}acetic acid

The nitrile group can be reduced to a primary amine, yielding 2-{Spiro[2.5]octan-6-yl}ethan-1-amine. This transformation is crucial for introducing a basic nitrogen atom into the molecular structure. Common methods for this reduction include catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. A documented synthesis of a similar compound, 2-(6-Oxaspiro[3.4]octan-7-yl)ethan-1-amine, was achieved by reducing the corresponding nitrile with Raney nickel in a methanol-ammonia solution under high pressure semanticscholar.org. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent provide a powerful, non-catalytic route to the amine.

Table 2: Reagents for Nitrile Reduction

Method Reagents Product
Catalytic Hydrogenation H₂, Raney Ni, High Pressure 2-{Spiro[2.5]octan-6-yl}ethan-1-amine

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a method for carbon-carbon bond formation.

Condensation reactions also offer pathways for more complex structures. For instance, the condensation of nitriles with carbonyl compounds can occur under specific catalytic conditions, often involving the formation of an intermediate that facilitates the reaction cascade mdpi.com.

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with organic azides (R-N₃) to form substituted tetrazoles, although the formation of 1,2,3-triazoles from nitriles is also a known transformation in heterocyclic synthesis nih.govnih.govscispace.com. These reactions, often catalyzed by metals like copper or zinc, are a cornerstone of "click chemistry" and provide an efficient route to highly stable, five-membered heterocyclic rings nih.govnih.govbeilstein-journals.org. The reaction of this compound with an azide, such as sodium azide, would be expected to yield a 5-(spiro[2.5]octan-6-ylmethyl)-1H-1,2,3,4-tetrazole derivative. This type of cycloaddition is a powerful tool for linking the spirocyclic scaffold to other molecular fragments researchgate.netnih.govrsc.org.

Reactions Involving the Spiro[2.5]octane Ring System

The spiro[2.5]octane framework is characterized by the fusion of a cyclohexane (B81311) ring and a high-energy cyclopropane (B1198618) ring. The inherent ring strain of the cyclopropane moiety (approximately 27 kcal/mol) is a key driver for its reactivity nih.govacs.orgnih.gov.

The significant strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acid catalysis, thermal activation, or transition metal catalysis nih.govresearchgate.net. These reactions are driven by the thermodynamic benefit of relieving the ring strain acs.orgnih.gov.

Under Lewis acidic or strong protic acid conditions, the cyclopropane ring can undergo cleavage. This process is often initiated by protonation or coordination to the Lewis acid, which facilitates the breaking of a C-C bond to form a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to form a more stable carbocyclic system, such as a cyclobutane or cyclopentane derivative nih.gov. The presence of stabilizing groups on the ring system can influence the facility and pathway of such rearrangements nih.gov. The unique reactivity of the strained three-membered ring makes it a valuable synthetic building block for more complex molecules rsc.org.

Stereoselective Transformations at the Spirocenter and Cyclohexane Ring

The stereochemistry of this compound, possessing a chiral spirocenter and a cyclohexane ring with multiple stereogenic centers, presents unique opportunities for stereoselective transformations. The rigid spirocyclic framework often dictates the facial selectivity of reagents, leading to the preferential formation of one stereoisomer over others.

Research into the conformational properties of related spiro[2.5]octan-6-ol has shown a significant energy difference between axial and equatorial conformers, which influences the approach of reactants. doi.org This conformational bias is a key factor in directing stereoselective reactions on the cyclohexane ring. For instance, reductions of a ketone at the 6-position or alkylation reactions would be expected to proceed with high diastereoselectivity, favoring the approach of the reagent from the less sterically hindered face.

Furthermore, the cyclopropane ring's electronic and steric properties can influence the reactivity and stereoselectivity of reactions on the adjacent cyclohexane ring. The development of enzymatic reactions for the synthesis of azaspiro[2.y]alkanes has demonstrated the potential for achieving high enantioselectivity in the formation of spirocyclic systems. chemrxiv.org While not directly involving this compound, these biocatalytic approaches highlight the possibility of employing enzymes or chiral catalysts to control the stereochemistry at the spirocenter and within the cyclohexane ring.

Hypothetical Stereoselective Reduction of a Ketone Precursor

To illustrate the potential for stereoselective transformations, consider the reduction of a hypothetical ketone precursor, 2-(spiro[2.5]octan-6-one)acetonitrile. The stereochemical outcome would be highly dependent on the reducing agent and reaction conditions.

Reducing AgentMajor DiastereomerDiastereomeric Ratio (d.r.)
Sodium borohydridecis-isomer85:15
Lithium tri-sec-butylborohydridetrans-isomer95:5
Baker's yeast (Biocatalytic)(R)-alcohol>99% ee

This table presents hypothetical data based on established principles of stereoselective reductions.

Functionalization of the Spiro[2.5]octane Skeleton

The functionalization of the spiro[2.5]octane skeleton of this compound can be achieved through various synthetic strategies, targeting either the cyclopropane or the cyclohexane ring. The presence of the nitrile group offers a versatile handle for further chemical modifications.

One approach involves the activation of C-H bonds within the cyclohexane ring. While challenging, recent advances in transition-metal catalysis could enable site-selective functionalization. For example, directed C-H activation, guided by the nitrile group or a derivative, could introduce new functional groups at specific positions on the cyclohexane moiety.

Alternatively, the cyclopropane ring can undergo ring-opening reactions under specific conditions, providing a pathway to more complex molecular architectures. For instance, treatment with strong acids or transition metal catalysts can lead to the cleavage of a C-C bond in the three-membered ring, allowing for the introduction of new substituents.

The synthesis of spiro[2.5]octa-4,7-dien-6-ones demonstrates the feasibility of introducing unsaturation into the cyclohexane ring, which can then serve as a handle for further functionalization through reactions such as Diels-Alder cycloadditions or conjugate additions. rsc.org

Potential Functionalization Reactions

Reaction TypeReagents and ConditionsTarget SitePotential Product
Directed C-H BorylationIr-based catalyst, bis(pinacolato)diboronCyclohexane ringBorylated spiro[2.5]octanylacetonitrile
Cyclopropane Ring OpeningPtCl2, methanolCyclopropane ringSubstituted cyclooctene derivative
Allylic BrominationN-Bromosuccinimide, lightCyclohexane ring (if unsaturated)Brominated spiro[2.5]octenylacetonitrile

This table outlines potential, chemically plausible functionalization reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites—the nitrile group, the cyclopropane ring, and the cyclohexane ring—in this compound necessitates careful control over reaction conditions to achieve chemo-, regio-, and stereoselectivity.

Control of Reaction Pathways in Complex Spirocyclic Systems

Controlling reaction pathways in a molecule with the complexity of this compound relies on the judicious choice of reagents, catalysts, and reaction conditions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. The choice of reagent will determine which of these transformations occurs, demonstrating chemoselectivity.

Regioselectivity becomes crucial when performing reactions on the cyclohexane ring. For example, in an elimination reaction of a substituted derivative, the formation of the endocyclic versus the exocyclic double bond would be governed by factors such as the base used and the nature of the leaving group, in line with Zaitsev's or Hofmann's rule.

The inherent chirality and conformational rigidity of the spirocyclic system are powerful tools for controlling stereoselectivity. As discussed previously, the facial bias imposed by the spirocyclic structure can lead to highly stereoselective additions to the cyclohexane ring.

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors play a significant role in dictating the reactivity of this compound. The spiro-fused cyclopropane ring creates significant steric hindrance on one face of the cyclohexane ring, directing incoming reagents to the opposite, more accessible face.

Electronically, the cyclopropane ring possesses some degree of π-character, which can influence the reactivity of adjacent functional groups. The strain inherent in the three-membered ring can also be released in certain reactions, providing a thermodynamic driving force. The nitrile group is a strong electron-withdrawing group, which will influence the acidity of the α-proton and the reactivity of the rest of the molecule.

A molecular electron density theory investigation into a cycloaddition reaction involving acetonitrile (B52724) N-oxide highlighted the importance of electronic factors in determining chemo- and regioselectivity. researchgate.net Similar considerations would apply to cycloaddition reactions involving derivatives of this compound.

Catalyst-Controlled Transformations

The use of catalysts can provide a high degree of control over the transformations of this compound, often enabling reactions that are not feasible through conventional thermal methods and allowing for high levels of selectivity.

Transition metal catalysts are particularly valuable for functionalizing the spiro[2.5]octane skeleton. For instance, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds on the cyclohexane ring, provided a suitable handle like a halide is present. Ring-closing metathesis, often utilizing ruthenium-based catalysts like the Grubbs' catalyst, has been employed in the synthesis of other spirocyclic systems and could be adapted for derivatives of the target molecule. nuph.edu.uabeilstein-journals.org

Furthermore, asymmetric catalysis using chiral ligands on a metal center can induce enantioselectivity in reactions, which would be crucial for synthesizing specific stereoisomers of functionalized this compound derivatives. Biocatalysis, as demonstrated by the enzymatic synthesis of azaspirocycles, offers another powerful tool for achieving high stereoselectivity. chemrxiv.org

Examples of Potential Catalyst-Controlled Transformations

Catalytic SystemReaction TypeDesired Outcome
Rh(I) / Chiral PhosphineAsymmetric HydrogenationEnantioselective reduction of a double bond
Pd(0) / Buchwald-Hartwig LigandC-N Cross-CouplingAmination of an aryl or vinyl halide derivative
LipaseKinetic ResolutionSeparation of enantiomers via selective esterification

This table provides examples of plausible catalyst-controlled reactions.

Spectroscopic and Advanced Structural Elucidation of 2 Spiro 2.5 Octan 6 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 2-{Spiro[2.5]octan-6-yl}acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit a complex set of signals, primarily in the aliphatic region, corresponding to the protons of the spiro[2.5]octane core and the acetonitrile (B52724) moiety. The spirocyclic nature of the molecule, with its fused ring system, leads to a rigid conformation, resulting in distinct chemical shifts for axial and equatorial protons on the cyclohexane (B81311) ring.

The protons of the cyclopropane (B1198618) ring are expected to appear at high field (low ppm values), a characteristic feature resulting from the magnetic anisotropy of the three-membered ring. These protons would likely present as complex multiplets due to geminal and vicinal coupling. The protons on the cyclohexane ring will resonate at slightly lower field, with their chemical shifts and multiplicities being highly dependent on their axial or equatorial orientation and their proximity to the acetonitrile substituent. The methine proton at the C6 position, being adjacent to the electron-withdrawing acetonitrile group, is expected to be deshielded and appear at a lower field compared to the other cyclohexane protons. The methylene (B1212753) protons of the acetonitrile group will likely appear as a doublet, coupled to the C6 proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted for CDCl₃ at 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1, H2 (cyclopropyl)0.40 - 0.80m-
H4, H5, H7, H8 (cyclohexyl)1.10 - 1.90m-
H6 (methine)2.10 - 2.30m-
Hα (acetonitrile)2.40 - 2.50d6.5

Note: 'm' denotes a complex multiplet, and 'd' denotes a doublet.

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the eight carbons of the spiro[2.5]octane skeleton, the methylene carbon of the acetonitrile group, and the nitrile carbon.

The spiro carbon (C3) is a quaternary carbon and is expected to have a unique chemical shift. The carbons of the cyclopropane ring (C1 and C2) will resonate at a relatively high field. The carbons of the cyclohexane ring will appear in the typical aliphatic region, with the C6 carbon, bonded to the acetonitrile group, being shifted downfield. The nitrile carbon will exhibit the most downfield chemical shift due to the strong deshielding effect of the triple bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C2 (cyclopropyl)10.0 - 15.0
C4, C5, C7, C8 (cyclohexyl)25.0 - 35.0
C3 (spiro)20.0 - 25.0
C6 (methine)38.0 - 42.0
Cα (acetonitrile)22.0 - 26.0
C≡N (nitrile)118.0 - 122.0

Two-dimensional NMR experiments are indispensable for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Cross-peaks would be expected between the C6 methine proton and the adjacent methylene protons on the cyclohexane ring, as well as with the methylene protons of the acetonitrile group. Complex correlations would also be observed among the protons of the cyclohexane and cyclopropane rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal in the ¹H NMR spectrum to the corresponding carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the acetonitrile methylene protons (Hα) to the C6 carbon and the nitrile carbon (C≡N).

Correlations from the C6 methine proton to the adjacent carbons in the cyclohexane ring (C5 and C7) and to the acetonitrile methylene carbon (Cα).

Correlations from the cyclopropyl (B3062369) protons to the spiro carbon (C3) and adjacent carbons in the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is crucial for determining the relative stereochemistry, particularly the orientation of the acetonitrile substituent. For instance, NOE correlations between the C6 proton and specific axial or equatorial protons on the cyclohexane ring would help to establish whether the acetonitrile group is in an axial or equatorial position.

Infrared (IR) and Raman Spectroscopy

The most characteristic feature in the IR and Raman spectra of this compound is the stretching vibration of the nitrile (C≡N) group. This vibration typically appears as a sharp, medium-to-strong intensity band in the IR spectrum in the range of 2240-2260 cm⁻¹. spectroscopyonline.com In the Raman spectrum, the nitrile stretch is also a characteristic and often strong band.

The spirocyclic core will give rise to a series of C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the cyclohexane and cyclopropane rings are expected in the 2850-3000 cm⁻¹ region. The vibrations of the cyclopropane ring, due to its strained nature, may exhibit slightly higher frequencies for the C-H stretches compared to the cyclohexane ring. The "breathing" mode of the cyclopropane ring is a characteristic low-frequency vibration that is often prominent in the Raman spectrum. The cyclohexane ring will have characteristic deformation and rocking vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (cyclohexyl, cyclopropyl)2850 - 3000StrongStrong
C≡N Stretch2240 - 2260Medium-Strong, SharpStrong
CH₂ Scissoring1440 - 1470MediumMedium
Cyclopropane Ring Breathing1200 - 1250WeakStrong
C-C Stretch800 - 1200Medium-WeakMedium

Certain vibrational modes in the fingerprint region of the IR and Raman spectra can be sensitive to the conformation of the molecule. For this compound, the chair conformation of the cyclohexane ring is expected to be the most stable. Specific C-C stretching and C-H bending modes of the cyclohexane ring can be influenced by the orientation of the acetonitrile substituent (axial vs. equatorial). A detailed analysis of these bands, potentially in combination with computational studies, could provide further insights into the preferred conformation of the molecule in different physical states.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For this compound, various MS methods would provide critical information.

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound from its exact mass. The molecular formula for this compound is C₁₀H₁₅N. HRMS can distinguish this from other isobaric compounds, providing a high degree of confidence in the elemental composition.

The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotope Atomic Mass (Da) Count Total Mass (Da)
C₁₀H₁₅N ¹²C 12.000000 10 120.000000
¹H 1.007825 15 15.117375
¹⁴N 14.003074 1 14.003074

| Total | | | | 149.120449 |

An experimentally determined HRMS value close to 149.1204 Da would confirm the molecular formula C₁₀H₁₅N. wikipedia.orgnih.govnih.govnist.govchemspider.com

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, plausible fragmentation pathways can be predicted based on the known behavior of alkyl nitriles and cyclic systems. whitman.edunih.govyoutube.comunito.itnih.govresearchgate.netresearchgate.net

The fragmentation of the molecular ion (m/z 149) would likely involve cleavages within the spiro[2.5]octane skeleton and the acetonitrile side chain. Key fragmentation mechanisms for nitriles include the loss of HCN, and α-cleavage. whitman.eduacs.org The spirocyclic structure may undergo ring-opening reactions or cleavage at the spiro-carbon.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Neutral Loss Description of Fragmentation
149 148 H Loss of a hydrogen radical from the cyclohexane ring.
149 122 C₂H₃ (ethene from cyclopropane) Retro-Diels-Alder type fragmentation of the cyclohexane ring or cleavage of the cyclopropane ring.
149 108 C₃H₅ (allyl radical) Cleavage of the cyclohexane ring.
149 95 C₄H₆ (butadiene) Retro-Diels-Alder fragmentation of the cyclohexane ring.
149 81 C₅H₈ (isoprene) Complex rearrangement and fragmentation of the spirocyclic system.

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. scielo.org.cowikipedia.orgnih.govnih.gov This technique, often coupled with mass spectrometry (IMS-MS), can provide valuable information about the three-dimensional structure of molecules and can separate isomers that are indistinguishable by mass spectrometry alone.

For this compound, IMS could be particularly useful in distinguishing between potential stereoisomers. The presence of a substituent on the cyclohexane ring can lead to cis/trans diastereomers. These diastereomers, having different three-dimensional shapes, would exhibit different drift times in an IMS experiment, allowing for their separation and individual characterization. The collision cross-section (CCS), a value derived from IMS measurements, provides an experimental measure of the ion's rotationally averaged surface area, offering insights into its gas-phase conformation.

Computational and Theoretical Studies of 2 Spiro 2.5 Octan 6 Yl Acetonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electron distribution and orbital energies of 2-{Spiro[2.5]octan-6-yl}acetonitrile.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a basis set like 6-31G*, can be used to determine its optimized geometry and various ground-state electronic properties.

Table 1: Hypothetical Ground State Properties of this compound calculated using DFT (B3LYP/6-31G)* This table contains interactive elements. You can sort and filter the data.

Property Value Unit
Total Energy -442.987 Hartrees
Dipole Moment 3.85 Debye
C≡N Bond Length 1.15 Å

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is likely to be localized on the spiro[2.5]octane ring, while the LUMO would be expected to have significant contributions from the π* orbitals of the nitrile group. This distribution suggests that the molecule could act as a nucleophile at the ring and an electrophile at the nitrile carbon.

Table 2: Hypothetical Frontier Orbital Energies of this compound This table contains interactive elements. You can sort and filter the data.

Orbital Energy Unit
HOMO -7.2 eV
LUMO 1.5 eV

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring in the spiro[2.5]octane moiety allows for different conformations, which can have varying energies and populations. Understanding the conformational landscape is crucial for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, vibrational modes, and interactions with a solvent. Such simulations would likely show that the cyclohexane ring undergoes chair-boat interconversions, with the chair conformation being the most stable. The orientation of the acetonitrile (B52724) group (axial vs. equatorial) would also be a key aspect of the dynamic behavior, with the equatorial position generally being favored to minimize steric hindrance.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive view of the energy of the molecule as a function of its geometry. For this compound, a PES scan along the dihedral angles of the cyclohexane ring would identify the energy minima corresponding to stable conformers (e.g., chair, boat, twist-boat) and the transition states connecting them. This information allows for the calculation of the energy barriers for conformational changes and the relative populations of each conformer at a given temperature.

Reaction Mechanism Elucidation

Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore various potential reaction pathways, identify transition states, and calculate activation energies. For example, the hydrolysis of the nitrile group to a carboxylic acid or the reduction to an amine are common transformations. DFT calculations could model the step-by-step mechanism of these reactions, including the role of catalysts and solvent molecules. The electrophilic nature of the nitrile carbon suggests that it would be susceptible to nucleophilic attack, a key step in many of its reactions.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound would likely involve the formation of the spirocyclic ring system and the introduction of the acetonitrile group. A key synthetic step could be the cyclopropanation of a cyclohexanone (B45756) derivative. Transition state analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would be crucial for understanding the reaction mechanism.

By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of the reaction. This provides insight into the reaction kinetics and the feasibility of a proposed synthetic route under different conditions. For the formation of the spiro[2.5]octane core, computational analysis would help in understanding the intricate bond-forming and bond-breaking processes that occur during the cyclopropanation step.

Prediction of Chemo- and Stereoselectivity

Many synthetic reactions can yield multiple products. Computational chemistry is instrumental in predicting the chemo- and stereoselectivity of such reactions. For the synthesis of this compound, which contains a chiral center at the 6-position of the octane (B31449) ring, predicting the stereoselectivity is of significant importance.

By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict which isomer will be preferentially formed. rsc.org This predictive capability is a valuable tool in the rational design of asymmetric catalysts for stereoselective syntheses. rsc.org Advanced computational models can account for the subtle steric and electronic interactions that govern the stereochemical outcome of a reaction. rsc.org

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental characterization.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for this purpose. nih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of this compound. Discrepancies between theoretical and experimental values can often be rationalized by considering conformational dynamics and solvent effects. While DFT is a common method, for more complex systems, higher-level methods like coupled cluster singles and doubles (CCSD) can provide more accurate predictions, though at a higher computational cost. rsc.org

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. core.ac.uk By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. arxiv.orgresearchgate.net This analysis is typically performed using DFT methods. nih.govmdpi.com

The predicted vibrational spectrum provides a theoretical fingerprint of the molecule, showing characteristic peaks for its functional groups, such as the nitrile (C≡N) stretch. Comparing the computed spectrum with the experimental one can help to confirm the molecular structure and identify specific vibrational modes. nih.gov

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is often influenced by its environment. Computational models can be used to study the intermolecular interactions of this compound with other molecules, including solvent molecules. The nitrile group, with its dipole moment, can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. arxiv.org These calculations can provide insights into how the solvent influences the molecule's conformation, reactivity, and spectroscopic properties. For instance, solvent-induced shifts in vibrational spectra can be a sensitive probe of solute-solvent interactions. core.ac.ukarxiv.org

Potential Applications As a Synthetic Building Block and Material Precursor

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The spirocyclic framework is a privileged motif found in numerous biologically active natural products and serves as a key structural element in medicinal chemistry. rsc.orgnih.govrsc.org The spiro atom, a quaternary carbon connecting two rings, imparts a well-defined three-dimensional geometry, which is increasingly sought after in drug discovery to explore new chemical space and improve molecular properties. nih.govsigmaaldrich.com

Precursor for Advanced Natural Product Synthesis (by analogy to spirocycles in natural products)

Many natural products feature spirocyclic systems, and their total synthesis often represents a significant challenge. rsc.orgresearchgate.net Compounds containing spirocycles have been isolated from diverse sources, including plants, marine sponges, and fungi. rsc.org The spiro[2.5]octane core of 2-{Spiro[2.5]octan-6-yl}acetonitrile can be envisioned as a key structural unit for the synthesis of analogues of such natural products. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone, providing a handle for further molecular elaboration and the construction of more complex architectures.

The rigid spirocyclic scaffold can serve to orient substituents in specific spatial arrangements, mimicking the intricate structures of natural products known to interact with biological targets. bldpharm.com The synthesis of natural products containing spirocycles often involves strategic ring-closing reactions to construct the spiro center. rsc.org this compound, as a pre-formed spirocycle, could offer a more direct route to certain target molecules, bypassing challenging spirocyclization steps.

Table 1: Examples of Natural Product Classes Containing Spirocyclic Motifs

Natural Product ClassSpirocyclic System ExampleBiological Activity Reference
SpirooxindolesPresent in various alkaloidsVaried biological activities nih.gov
Spirolactones1,7-Dioxaspiro[4.4]nonaneAntiviral activity nih.gov
SesterterpenoidsBipolaricinsAnti-inflammatory and cytotoxic activities nih.gov
GriseofulvinSpiro[benzofuran-2,1'-cyclohexene]Antifungal nih.gov

Scaffolding for Diverse Chemical Libraries

In the quest for new drug candidates, the exploration of three-dimensional chemical space is paramount. nih.gov Spirocyclic scaffolds are increasingly recognized as "privileged scaffolds" in drug discovery due to their unique three-dimensional architecture. researchgate.net The spiro[2.5]octane framework of this compound provides a rigid core from which substituents can be projected in well-defined vectors, allowing for the systematic exploration of the surrounding chemical space. sigmaaldrich.comspirochem.com This is in contrast to flat, aromatic systems which offer limited spatial diversity. lifechemicals.com

The acetonitrile (B52724) group can be transformed into a variety of other functional groups, serving as a versatile attachment point for diversification. This allows for the generation of a library of compounds with a common spirocyclic core but varying peripheral functionality. Such libraries are invaluable for high-throughput screening to identify new bioactive molecules. researchgate.netlifechemicals.com The rigidity of the spirocyclic core can also reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. spirochem.com

Contributions to Materials Science

The incorporation of spirocyclic units into polymers and functional materials can lead to enhanced physical and chemical properties. numberanalytics.com The unique geometry of spiro compounds can influence polymer chain packing, thermal stability, and optical and electronic properties. ontosight.aiontosight.ai

Precursor for Polymers and Coatings with Enhanced Properties (by analogy to spiro compounds)

The spiro[2.5]octane unit, by analogy to other spiro compounds, could be incorporated into polymer backbones to create materials with improved properties. For instance, the introduction of rigid spirocyclic structures can increase the glass transition temperature (Tg) of polymers, making them more suitable for high-temperature applications. researchgate.net The nitrile group of this compound could be polymerized or used as a reactive site to graft the spirocyclic unit onto other polymer chains.

Polymers containing spirocyclic units have been investigated for applications in gas separation membranes, where the rigid and contorted structures can create microporosity, leading to enhanced permeability and selectivity. rsc.org Additionally, the incorporation of such non-planar structures can disrupt chain packing, potentially improving the solubility and processability of otherwise intractable polymers.

Components in Functional Materials (e.g., optical, electronic, non-prohibited biomedical materials)

Spiro compounds have found applications in a variety of functional materials. For example, spiro-configured molecules are used in organic light-emitting diodes (OLEDs) as host materials or emitters, where their rigid, non-coplanar structure can help to prevent aggregation and improve device efficiency and stability. acs.org The spiro[2.5]octane framework, with appropriate functionalization, could be explored for similar applications.

In the realm of photochromic materials, spirooxazines and spiropyrans are well-known classes of compounds that undergo reversible color changes upon exposure to light. scu.edu.auresearchgate.net While this compound itself is not photochromic, its spirocyclic core could be a component in the design of new photochromic systems. The unique electronic environment created by the spiro junction can influence the photophysical properties of the molecule.

Table 2: Potential Applications of Spiro-Containing Materials

Application AreaProperty Conferred by SpirocycleReference
Organic Light-Emitting Diodes (OLEDs)High thermal and morphological stability, high triplet energy acs.org
Gas Separation MembranesIncreased fractional free volume, enhanced permeability and selectivity rsc.org
Photochromic MaterialsReversible switching between two isomers with different absorption spectra scu.edu.au
Recyclable PolymersIntroduction of acid-sensitive linkages for controlled degradation rsc.org

Development of Novel Synthetic Methodologies

The synthesis of spirocycles can be challenging, and the development of new and efficient methods for their construction is an active area of research. researchgate.netrsc.org this compound itself could be a target for the development of new synthetic routes to spiro[2.5]octane systems. Furthermore, the reactivity of the acetonitrile group in the context of the spirocyclic framework could be exploited to develop novel transformations. The acetonitrile group is a versatile functional group that can participate in a wide range of organic reactions, including cycloadditions, multi-component reactions, and as a precursor to various nitrogen-containing heterocycles. researchgate.netmdpi.com The unique steric and electronic environment imposed by the adjacent spirocycle could lead to novel reactivity and selectivity in these transformations, opening up new avenues for the synthesis of complex molecules.

Substrate for Exploring New Reaction Pathways

The structural rigidity and distinct electronic properties of this compound make it an intriguing substrate for the exploration of novel chemical transformations. The spiro[2.5]octane core, with its spirocyclic carbon center, introduces a three-dimensional topology that can influence the stereochemical outcome of reactions in a predictable manner, a desirable trait in modern organic synthesis. bldpharm.comresearchgate.net

The acetonitrile group is a versatile functional handle that can participate in a wide array of chemical reactions. ntnu.noatamankimya.com For instance, the acidic nature of the α-protons to the nitrile allows for deprotonation to form a stabilized carbanion. This nucleophile can then engage in various carbon-carbon bond-forming reactions, such as alkylations, aldol-type condensations, and Michael additions. The successful execution of these reactions on the spiro[2.5]octane scaffold would provide access to a diverse range of more complex spirocyclic molecules with potential applications in medicinal chemistry and materials science. nih.govontosight.ai

Furthermore, the nitrile group itself can be transformed into other valuable functional groups. ontosight.aibyjus.com Hydrolysis, either under acidic or basic conditions, would convert the nitrile to a carboxylic acid, yielding {Spiro[2.5]octan-6-yl}acetic acid. This transformation opens up avenues for the synthesis of amides, esters, and other carboxylic acid derivatives. Alternatively, reduction of the nitrile group, for example using lithium aluminum hydride or catalytic hydrogenation, would afford the corresponding primary amine, 2-{Spiro[2.5]octan-6-yl}ethanamine. These amines are crucial building blocks for the synthesis of a wide variety of nitrogen-containing compounds.

The following table summarizes the potential transformations of the acetonitrile group in this compound, highlighting its utility in generating diverse molecular scaffolds.

Reagent/ConditionProduct Functional GroupPotential Product Name
Strong Base (e.g., LDA), then Alkyl Halide (R-X)α-Alkylated Nitrile2-{Spiro[2.5]octan-6-yl}-2-alkylacetonitrile
H₃O⁺, heatCarboxylic Acid{Spiro[2.5]octan-6-yl}acetic acid
1. LiAlH₄, 2. H₂OPrimary Amine2-{Spiro[2.5]octan-6-yl}ethanamine
Grignard Reagent (R-MgBr), then H₃O⁺Ketone1-{Spiro[2.5]octan-6-yl}alkan-2-one

Model System for Mechanistic Studies in Spirocyclization

The conformationally restricted nature of the spiro[2.5]octane framework makes this compound an excellent candidate for use as a model system in mechanistic studies, particularly those involving spirocyclization reactions. The rigid structure of the spirocycle limits the number of accessible conformations, which can simplify the analysis of reaction intermediates and transition states. doi.org

By studying the reactivity of this compound under various reaction conditions, researchers could gain valuable insights into the factors that govern the stereoselectivity and regioselectivity of reactions involving spirocyclic systems. For instance, investigating the approach of reagents to the different faces of the cyclohexane (B81311) ring could provide data on steric hindrance and electronic effects imposed by the spiro-fused cyclopropane (B1198618) ring.

Moreover, computational studies on this compound could complement experimental work. Density functional theory (DFT) calculations could be employed to model reaction pathways, predict the stability of intermediates, and rationalize observed stereochemical outcomes. The insights gained from such studies would be broadly applicable to the design of new synthetic methodologies for the construction of other spirocyclic systems, which are increasingly recognized as important motifs in bioactive molecules. acs.orgmdpi.com

The table below outlines key physicochemical properties of the parent spiro[2.5]octane, which form the basis for understanding the behavior of its derivatives in mechanistic studies.

PropertyValue
Molecular FormulaC₈H₁₄ nih.gov
Molecular Weight110.20 g/mol nih.gov
InChIKeyFOEYMRPOKBCNCR-UHFFFAOYSA-N nih.gov
IUPAC Namespiro[2.5]octane nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current body of scientific literature on the specific chemical entity 2-{Spiro[2.5]octan-6-yl}acetonitrile is notably limited. While research exists for related spiro[2.5]octane derivatives, particularly spiro[2.5]octane-5,7-dione, which serves as an important intermediate in the synthesis of pharmaceutically active ingredients, direct studies focusing on the synthesis, reactivity, and potential applications of this compound are scarce. An isomer, (1-cyanomethyl-cyclopropyl)-acetonitrile, has been mentioned in patent literature as a precursor in the synthesis of spiro[2.5]octane-5,7-dione. google.com This suggests that nitrile-containing spiro[2.5]octane structures are of interest as synthetic intermediates. The academic understanding of the target compound itself, however, remains largely undeveloped, presenting a clear opportunity for further investigation.

Identification of Knowledge Gaps

The dearth of dedicated research on this compound highlights significant knowledge gaps in the field of spirocyclic compounds. These gaps represent untapped potential for novel discoveries and the development of new synthetic methodologies.

The synthesis of spiro[2.5]octane derivatives has been approached through various methods, including those aimed at producing dione (B5365651) structures. google.comresearchgate.netgoogle.com However, specific and efficient routes to this compound have not been well-explored. The development of novel synthetic strategies is crucial for accessing this and related nitrile-containing spirocycles. Potential avenues for exploration could include:

Michael Addition Reactions: Investigating the conjugate addition of cyanide to a suitable spiro[2.5]octane precursor bearing an α,β-unsaturated carbonyl group.

Nucleophilic Substitution: Exploring the reaction of a halosubstituted spiro[2.5]octane with a cyanide salt.

Reductive Amination followed by Cyanation: A multi-step sequence involving the conversion of a spiro[2.5]octanone to an amine, which is then transformed into the corresponding nitrile.

A systematic investigation into these and other potential synthetic pathways would be highly valuable to the chemical community.

The reactivity of the nitrile group and the spirocyclic core in this compound is an area ripe for investigation. The unique steric and electronic environment provided by the spiro[2.5]octane framework could lead to novel and unexpected chemical transformations. Key areas for exploration include:

Hydrolysis and Related Reactions: Studying the conversion of the nitrile group to carboxylic acids, amides, or tetrazoles to access a wider range of functionalized spiro[2.5]octane derivatives.

Reductions: Investigating the reduction of the nitrile to a primary amine, which could serve as a versatile building block for further derivatization.

Cycloaddition Reactions: Exploring the participation of the nitrile group in cycloaddition reactions to construct more complex heterocyclic systems fused to the spiro[2.5]octane core. nih.gov

Understanding the reactivity profile of this compound will be instrumental in unlocking its potential in medicinal chemistry and materials science.

Emerging Areas for Investigation

Future research on this compound should leverage cutting-edge synthetic technologies to address the existing knowledge gaps and to explore novel applications.

The spiro[2.5]octane core of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The development of asymmetric synthetic methods to selectively produce one enantiomer over the other is a critical area for future research. This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. Potential strategies include:

Chiral Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the spirocyclic nitrile.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the spirocycle, followed by removal of the auxiliary.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Successful development of asymmetric routes will be essential for any future applications in drug discovery and development.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. spirochem.commt.comd-nb.info Applying flow chemistry principles to the synthesis of this compound could provide a robust and scalable manufacturing process. nih.govmdpi.com The benefits of a continuous flow approach could include:

Enhanced Safety: The use of small reactor volumes can mitigate the risks associated with exothermic reactions or the handling of hazardous reagents.

Precise Control over Reaction Parameters: Flow reactors allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purities.

Facilitated Scale-up: Scaling up production in a flow system is often more straightforward than in batch processes, which can require significant redevelopment.

The development of a continuous flow synthesis for this compound would be a significant advancement, enabling the production of larger quantities for further research and potential commercial applications.

Advanced Computational Modeling for Novel Derivatives

Advanced computational modeling serves as a powerful tool in modern medicinal chemistry for the rational design of novel derivatives of lead compounds like this compound. spirochem.com These in silico techniques allow for the prediction of molecular properties, potential biological activity, and pharmacokinetic profiles before committing to synthetic work, thereby accelerating the drug discovery process. spirochem.comresearchgate.net

One of the primary computational approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. news-medical.net For this compound, a QSAR study would involve creating a library of virtual derivatives by modifying specific parts of the molecule, such as the cyclopropane (B1198618) ring, the cyclohexane (B81311) ring, or the acetonitrile (B52724) side chain. Computational software would then be used to calculate various molecular descriptors for these derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). By correlating these descriptors with experimentally determined biological activity for a small set of training compounds, a predictive model can be built to estimate the activity of new, unsynthesized derivatives. news-medical.net

Molecular docking simulations represent another critical tool. These simulations can predict how derivatives of this compound might bind to the active site of a specific biological target, such as an enzyme or receptor. The rigid, three-dimensional nature of the spiro[2.5]octane scaffold is particularly significant here, as it can fix the orientation of key binding elements in a controlled manner. tandfonline.commdpi.com Computational models can explore different conformations and predict the binding affinity, helping to prioritize derivatives that are most likely to be potent.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for designing drug-like molecules. researchgate.net By analyzing the structure of potential derivatives, these models can forecast properties like aqueous solubility, intestinal absorption, metabolic stability, and potential for toxicity. bldpharm.comresearchgate.net For instance, adding polar functional groups to the spirocyclic core could be predicted to improve solubility, a key challenge for many drug candidates.

The table below illustrates a hypothetical computational study on derivatives of this compound, showcasing how different substitutions might be predicted to alter key drug-like properties.

Derivative Modification Predicted LogP Predicted Aqueous Solubility (mg/L) Predicted Binding Affinity (kcal/mol) Rationale for Design
Parent Compound 2.150-7.5Baseline
Add hydroxyl (-OH) to cyclohexane1.5150-7.8Improve solubility and introduce H-bond donor
Replace cyclopropane with oxetane1.2180-7.6Enhance solubility and metabolic stability tandfonline.com
Add fluoro (-F) to cyclohexane2.345-8.2Modulate electronic properties for potency
Convert nitrile (-CN) to tetrazole0.9250-8.5Increase acidity and H-bonding capacity

This table is for illustrative purposes and contains hypothetical data.

By integrating these computational approaches, researchers can intelligently design and prioritize a smaller number of highly promising derivatives for synthesis and experimental testing, making the search for new therapeutic agents more efficient and cost-effective.

Broader Impact on Organic Synthesis and Chemical Sciences

The unique structural features of this compound—namely the spiro[2.5]octane core and the acetonitrile functional group—position it as a compound with a significant broader impact on organic synthesis and the wider chemical sciences.

The spirocyclic scaffold is of immense interest in medicinal chemistry and materials science. researchgate.net Spirocycles are ring systems where two rings are joined by a single common atom, which imparts a distinct three-dimensional (3D) geometry. bldpharm.com This contrasts sharply with the flat, two-dimensional structures of many traditional aromatic compounds. tandfonline.comresearchgate.net The shift towards molecules with greater 3D character is a major trend in drug discovery, as it often correlates with improved biological activity and better physicochemical properties. researchgate.netresearchgate.net The spiro[2.5]octane framework, being rich in sp³-hybridized carbon atoms, contributes to a higher Fsp³ value (the fraction of sp³ carbons to the total carbon count). bldpharm.com A higher Fsp³ is linked to greater success rates for drug candidates in clinical development, partly because the resulting non-planar structures can lead to more specific interactions with biological targets and improved pharmacokinetic profiles. bldpharm.com

The advantages conferred by spirocyclic scaffolds are summarized in the table below.

Property Impact of Spirocyclic Scaffold Reference(s)
Three-Dimensionality Provides access to underexplored chemical space and allows for novel spatial arrangements of functional groups. sigmaaldrich.comnih.gov
Conformational Rigidity Locks the molecule into a specific conformation, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity. tandfonline.commdpi.com
Physicochemical Properties Can be used to modulate properties like solubility, lipophilicity (LogP), and metabolic stability, often leading to improvements over flatter analogues. tandfonline.combldpharm.comresearchgate.net
Novelty Offers structural novelty, which is crucial for establishing intellectual property (IP) in drug discovery programs. researchgate.netresearchgate.net

Beyond the scaffold, the acetonitrile moiety (-CH₂CN) is a highly versatile functional group in organic synthesis. mdpi.com It is not merely a terminal group but serves as a valuable synthetic handle for a wide array of chemical transformations. The methylene (B1212753) group adjacent to the nitrile is acidic, allowing for deprotonation and subsequent alkylation to introduce further complexity. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles like tetrazoles or imidazoles, which are common in pharmaceuticals. shyzchem.com As a common two-carbon building block, acetonitrile is widely used for constructing more complex molecules. researchgate.netchemicalbook.comatamanchemicals.com

Therefore, this compound is more than a single molecule; it represents a valuable building block. sigmaaldrich.com It combines the desirable 3D attributes of a spirocyclic core with the synthetic flexibility of the acetonitrile group. This makes it an attractive starting material for creating libraries of complex, three-dimensional molecules for screening in drug discovery and for the development of new functional materials. nih.gov The study and application of compounds like this contribute to the ongoing effort in chemical sciences to move beyond "flatland" and explore the vast potential of three-dimensional chemical space. sigmaaldrich.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.